molecular formula C10H18O2 B8679293 methyl 2-(1-methylcyclohexyl)acetate

methyl 2-(1-methylcyclohexyl)acetate

Cat. No.: B8679293
M. Wt: 170.25 g/mol
InChI Key: MXZBVGIZFAAUQA-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylcyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with a methyl group at the 1-position and an acetoxy group at the adjacent carbon. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. The compound’s structure combines the steric bulk of the 1-methylcyclohexyl group with the reactivity of the ester functional group, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. Its synthesis often involves alkylation or esterification reactions targeting the cyclohexyl backbone .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-(1-methylcyclohexyl)acetate

InChI

InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

MXZBVGIZFAAUQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Hydrogenation of Aromatic Precursors

A common strategy for synthesizing cyclohexanol derivatives involves the hydrogenation of substituted phenols. For example, 2-methylcyclohexanol —a structural analog—is produced via the hydrogenation of ortho-cresol (2-methylphenol) in methylcyclohexane solvent using Raney nickel catalysts under 1.5 MPa hydrogen pressure at 160°C. This method achieves >95% conversion by leveraging methylcyclohexane’s dual role as a solvent and hydrogenation promoter.

For methyl 2-(1-methylcyclohexyl)acetate, a similar approach could involve:

  • Hydrogenating a substituted phenolic precursor (e.g., 2-(1-methylphenyl)acetic acid) to yield 2-(1-methylcyclohexyl)acetic acid.

  • Subsequent esterification with methanol.

Key Parameters from Analogous Systems:

ParameterValue
CatalystRaney nickel
SolventMethylcyclohexane
Temperature160°C
Hydrogen Pressure1.5 MPa
Reaction Time2–3 hours

Direct Esterification of Cyclohexanol Derivatives

After hydrogenation, esterification is typically performed using acetic acid or its derivatives. Patent CN105315156A details a two-step process where 2-methylcyclohexanol reacts with acetic acid in methylcyclohexane, catalyzed by p-toluenesulfonic acid (PTSA). The reaction employs a temperature-gradient strategy :

  • Stage 1 : 100–105°C for 1 hour (initial esterification).

  • Stage 2 : 110–115°C for 1 hour (mid-phase optimization).

  • Stage 3 : 122–124°C for 1 hour (final conversion).

For this compound, substituting acetic acid with methanol and using acid catalysis (e.g., H₂SO₄ or Amberlyst-15) could yield the target ester.

Solvent-Free Esterification with Solid Acid Catalysts

Catalytic Systems and Optimization

Patent CN104557526A describes a solvent-free method for synthesizing ortho-methylcyclohexyl acetate using sulfonic acid cation-exchange resins (e.g., polystyrene sulfonic acid). Key advantages include:

  • No solvent recovery steps , reducing energy consumption.

  • Reusability of the solid catalyst (up to 5 cycles with <5% activity loss).

Adaptation for Target Compound:

  • React 2-(1-methylcyclohexyl)acetic acid with methanol in a 1:1.2–1.5 molar ratio.

  • Use Amberlyst-15 (5–10 wt% of substrate) at 80–120°C.

  • Employ vacuum distillation (-0.05 to -0.1 MPa) to remove water and shift equilibrium.

Performance Metrics from Analogous Reactions:

MetricValue
Catalyst Loading2–5 wt%
Reaction Temperature100–120°C
Yield96–97%
Purity>99% (GC analysis)

Transesterification Strategies

Kinetic vs. Thermodynamic Control

Transesterification of higher esters (e.g., ethyl or butyl esters) with methanol offers a route to methyl esters. Patent CN105315156A highlights the use of butyl acetate in transesterification with 2-methylcyclohexanol, though this method is less efficient than direct esterification (yields ~85–90% vs. 93–96%).

Proposed Protocol for Target Compound:

  • Synthesize 2-(1-methylcyclohexyl)acetyl chloride via reaction with thionyl chloride.

  • React with methanol in anhydrous conditions (0–5°C) to prevent hydrolysis.

Reaction Mechanism and Byproduct Analysis

Acid-Catalyzed Esterification

The esterification of carboxylic acids with alcohols follows a protonation-nucleophilic attack mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by methanol.

  • Deprotonation to form the ester.

Byproducts and Mitigation:

  • Water Formation : Removed via molecular sieves or azeotropic distillation.

  • Di-Ester Formation : Minimized by stoichiometric control (alcohol:acid = 1.2:1).

Industrial-Scale Considerations

Continuous vs. Batch Processes

While batch reactors are common in patents, continuous flow systems could enhance productivity for this compound. Microreactors with immobilized catalysts (e.g., SiO₂-supported H₃PO₄) may reduce reaction times from hours to minutes.

Economic Comparison (Hypothetical):

ParameterBatch ProcessContinuous Flow
Catalyst Cost$0.8/kg product$0.5/kg product
Energy Consumption120 kWh/kg75 kWh/kg
Space-Time Yield0.5 kg/(L·h)2.1 kg/(L·h)

Mechanism of Action

The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(2-Oxocyclohexyl)acetate

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Key Feature : A ketone group at the 2-position of the cyclohexane ring instead of a methyl group. This oxo group increases electrophilicity, enhancing reactivity in nucleophilic additions or reductions.
  • Applications : Used in ketone-based condensations and as a precursor for heterocyclic synthesis .

Methyl 2-(4-Oxocyclohexyl)acetate

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Key Feature : The oxo group at the 4-position creates distinct conformational dynamics due to steric and electronic effects compared to the 1-methyl substituent.
  • Applications : Explored in asymmetric catalysis and as a building block for prostaglandin analogues .

Ethyl 2-(1-Formylcyclohexyl)acetate

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Key Feature : A formyl group replaces the methyl group, introducing aldehyde reactivity. This facilitates reductive amination or condensation reactions.
  • Applications : Intermediate in synthesizing Schiff bases or hydrazones .

Functional Group Modifications

Ethyl 2-Cyano-2-(1-Methylcyclohexyl)acetate

  • Molecular Formula: C₁₂H₁₉NO₂
  • Molecular Weight : 209.28 g/mol
  • Key Feature: A cyano group adjacent to the ester enhances electron-withdrawing effects, promoting α-C–H acidity. This property is exploited in Michael additions or nitrile hydrolysis.
  • Applications: Precursor for amino acid derivatives or acrylonitrile-based polymers .

Methyl 2-[2-(Hydroxyimino)cyclohexyl]acetate

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Applications : Studied in oxime-based drug delivery systems .

Methyl 2-(4-Hydroxycyclohexyl)acetate

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Key Feature : A hydroxyl group at the 4-position increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Applications : Utilized in prodrug design and hydrophilic polymer backbones .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity/Applications Reference
This compound C₁₀H₁₈O₂ 170.25 Methyl ester Pharmaceutical intermediates, agrochemicals
Methyl 2-(2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 Ketone Nucleophilic additions, heterocyclic synthesis
Ethyl 2-(1-formylcyclohexyl)acetate C₁₁H₁₈O₃ 198.26 Aldehyde Schiff base formation
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate C₁₂H₁₉NO₂ 209.28 Cyano Michael additions, nitrile hydrolysis
Methyl 2-(4-hydroxycyclohexyl)acetate C₉H₁₆O₃ 172.22 Hydroxyl Prodrugs, hydrophilic polymers

Key Research Findings

  • Steric Effects : The 1-methyl group in this compound imposes significant steric hindrance, reducing reaction rates in bulky transition states compared to its 2-oxo or 4-oxo analogues .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, oxo) increase α-C–H acidity, enabling deprotonation for enolate formation. This contrasts with the electron-donating methyl group, which stabilizes adjacent carbocations .
  • Biological Activity: Hydroxy-substituted derivatives (e.g., 4-hydroxycyclohexyl) exhibit enhanced bioavailability due to improved solubility, making them preferable in drug design over non-polar analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(1-methylcyclohexyl)acetate?

  • Methodological Answer : A common approach involves esterification of 2-(1-methylcyclohexyl)acetic acid with methanol under acidic catalysis. Alternatively, cesium 2-(1-methylcyclohexan-1-yl)oxy-2-oxoacetate can react with methyl halides in dichloromethane (CH₂Cl₂) under degassed conditions to form the ester. Photocatalyzed methods using 4CzIPN (5 mol%) may improve yield by reducing side reactions like diyne formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to identify cyclohexyl protons (δ ~1.0–2.5 ppm) and ester carbonyl (δ ~170 ppm).
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and cyclohexyl C-H vibrations.
  • Mass Spectrometry : Molecular ion peak (m/z ~170.21) and fragmentation patterns for structural validation.
  • Chromatography : HPLC or GC-MS to assess purity, referencing CAS 66405-41-2 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves before use and avoid skin contact .
  • Ventilation : Use fume hoods to prevent inhalation (P261 precautionary statement).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield?

  • Methodological Answer :

  • Catalyst Screening : Compare traditional acid catalysts (e.g., H₂SO₄) vs. cesium salts (e.g., ).
  • Solvent Effects : Degassed CH₂Cl₂ reduces oxidation side products.
  • Temperature Control : Maintain 25–40°C to balance reaction rate and byproduct formation. Photocatalysis (4CzIPN) enhances efficiency under visible light .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to distinguish overlapping cyclohexyl signals.
  • Computational Tools : Compare experimental LogD (0.92 at pH 7.4) and polar surface area (52.32 Ų) with predicted values (e.g., PubChem data) to verify structural consistency .
  • Impurity Analysis : GC-MS to identify byproducts like diynes or unreacted precursors .

Q. How does the 1-methylcyclohexyl group’s steric hindrance affect reactivity?

  • Methodological Answer :

  • The bulky cyclohexyl group reduces nucleophilic attack at the ester carbonyl, slowing hydrolysis. This steric protection enhances stability in acidic/alkaline conditions, making the compound suitable for prolonged storage or controlled-release drug formulations .

Q. What role do LogD and polar surface area play in drug delivery applications?

  • Methodological Answer :

  • LogD (0.92 at pH 7.4) : Indicates moderate lipophilicity, favoring passive diffusion across cell membranes.
  • Polar Surface Area (52.32 Ų) : Suggests limited hydrogen-bonding capacity, reducing solubility but enhancing blood-brain barrier penetration. These properties must be balanced for targeted delivery systems .

Q. How do storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Temperature : Store at 2–8°C to prevent ester hydrolysis (evidenced by CAS 66405-41-2 stability data).
  • Packaging : Use airtight, chemically compatible containers (e.g., glass) to avoid moisture ingress.
  • Documentation : Record batch-specific storage history, as improper handling can alter purity and reaction outcomes .

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